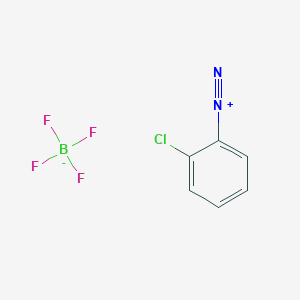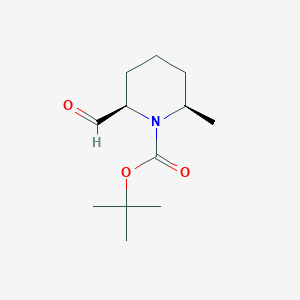
DC-6-14
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DC-6-14 is a cationic lipid known for its gene transfection activity. It is commonly utilized in the synthesis of liposomes, which are spherical vesicles composed of lipid bilayers. The molecular formula of this compound is C37H73ClN2O5, and it has a molecular weight of 661.44 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
DC-6-14 can be synthesized through the reaction of O,O’-ditetradecanoyl-N-(α-trimethylammonioacetyl)diethanolamine chloride with appropriate reagents under controlled conditions. The synthesis involves the esterification of diethanolamine with tetradecanoic acid, followed by quaternization with trimethylamine.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. The process includes stringent quality control measures to ensure high purity and consistency. The compound is produced in cleanroom environments to prevent contamination.
化学反应分析
Types of Reactions
DC-6-14 primarily undergoes reactions typical of cationic lipids, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized lipid species.
Reduction: Reduction reactions can modify the lipid structure, affecting its transfection efficiency.
Substitution: Nucleophilic substitution reactions can occur at the quaternary ammonium group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like thiols and amines are often employed in substitution reactions
Major Products Formed
The major products formed from these reactions include oxidized lipids, reduced lipids, and substituted lipid derivatives. These products can have varying biological activities and applications .
科学研究应用
DC-6-14 has a wide range of applications in scientific research, including:
Gene Transfection: It is widely used in gene transfection studies due to its ability to form stable complexes with nucleic acids and facilitate their delivery into cells
Drug Delivery: This compound is employed in the formulation of liposomal drug delivery systems, enhancing the delivery and efficacy of therapeutic agents.
Vaccine Delivery: It is used in the development of liposomal vaccines, improving the stability and immunogenicity of vaccine antigens.
Biochemical Research: This compound is utilized in various biochemical assays and studies involving lipid-protein interactions.
作用机制
DC-6-14 exerts its effects primarily through its cationic nature, which allows it to interact with negatively charged nucleic acids and cell membranes. The compound forms lipoplexes with nucleic acids, facilitating their uptake by cells through endocytosis. Once inside the cell, the lipoplexes release the nucleic acids, enabling gene expression or silencing .
相似化合物的比较
Similar Compounds
DC-Cholesterol: Another cationic lipid used for gene transfection, but with a different structure and transfection efficiency.
DOTAP (1,2-dioleoyl-3-trimethylammonium-propane): A commonly used cationic lipid for liposome formulation and gene delivery.
DODAC (dioctadecyldimethylammonium chloride): A cationic lipid with applications in drug and gene delivery
Uniqueness
DC-6-14 is unique due to its specific structure, which provides a balance between hydrophobic and hydrophilic properties, enhancing its ability to form stable lipoplexes and facilitate efficient gene transfection. Its high purity and consistency make it a preferred choice in various research applications .
属性
IUPAC Name |
[2-[bis(2-tetradecanoyloxyethyl)amino]-2-oxoethyl]-trimethylazanium;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H73N2O5.ClH/c1-6-8-10-12-14-16-18-20-22-24-26-28-36(41)43-32-30-38(35(40)34-39(3,4)5)31-33-44-37(42)29-27-25-23-21-19-17-15-13-11-9-7-2;/h6-34H2,1-5H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZCCDRNDKZSNBW-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCCN(CCOC(=O)CCCCCCCCCCCCC)C(=O)C[N+](C)(C)C.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H73ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
661.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(hydroxymethyl)phenyl]prop-2-enamide](/img/structure/B6599408.png)
![13-hydroxy-13-sulfanylidene-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B6599417.png)









